2-(4-(3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide
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Overview
Description
2-(4-(3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C20H25N7O3 and its molecular weight is 411.466. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
This compound is part of a broader category of chemicals that have been synthesized for various purposes, including the development of new pharmacological agents. For instance, compounds with similar structures have been synthesized to investigate their analgesic and anti-inflammatory properties, showcasing their potential as cyclooxygenase inhibitors with significant inhibitory activity on COX-2 selectivity, alongside notable analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings highlight the chemical's utility in the development of novel therapeutic agents.
Biological Activities
Research on structurally related compounds has revealed a variety of biological activities. For instance, novel thiadiazole amide compounds containing piperazine demonstrated inhibitory effects against specific pathogens, suggesting their potential application in developing antimicrobial agents (Xia, 2015). Similarly, studies on derivatives of the piperazine scaffold have shown significant inotropic activities, which could be beneficial in developing drugs for cardiovascular diseases (Liu et al., 2009).
Chemical Structure and Properties
The structural characteristics and synthesis pathways of compounds including or related to 2-(4-(3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide have been studied to understand their chemical properties and potential applications further. Investigations into the synthesis of polyamides containing uracil and adenine, for example, provide insights into the compound's versatility in creating polymers with specific biological activities (Hattori & Kinoshita, 1979).
Potential Therapeutic Applications
Research has also explored the therapeutic potentials of related compounds. For instance, certain derivatives have shown promising in vitro biological activities against various pathogens, including Mycobacterium tuberculosis, highlighting the compound's potential in developing novel antimicrobial agents (Chhatriwala, Patel, Patel, & Kumari, 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O3/c1-13-3-5-14(6-4-13)11-27-16-17(24(2)20(30)23-18(16)29)22-19(27)26-9-7-25(8-10-26)12-15(21)28/h3-6H,7-12H2,1-2H3,(H2,21,28)(H,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJUFRNOVVFUBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCN(CC4)CC(=O)N)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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